3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
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Overview
Description
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a chromenone core, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromenone core. This intermediate is then esterified with 3-nitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is attributed to its ability to bind to the active site of enzymes, thereby blocking substrate access. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
- 3-(4-methylphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
- 3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
Highlighting Uniqueness
Compared to its analogs, 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The nitro group also adds to its versatility in redox reactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C22H12ClNO6 |
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Molecular Weight |
421.8 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H12ClNO6/c23-15-6-4-13(5-7-15)19-12-29-20-11-17(8-9-18(20)21(19)25)30-22(26)14-2-1-3-16(10-14)24(27)28/h1-12H |
InChI Key |
LYSHSDHQWIBIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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